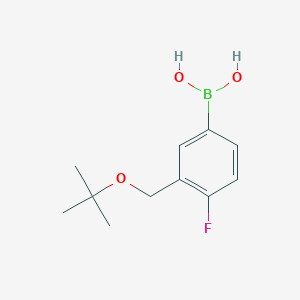

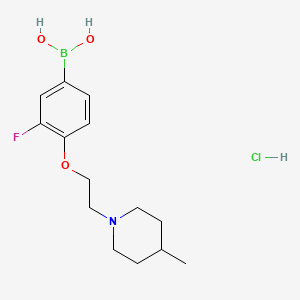

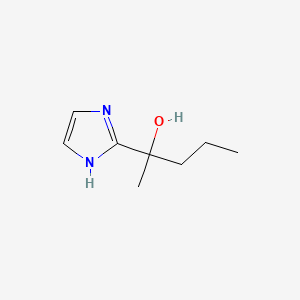

![molecular formula C12H16N4 B1446221 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1890635-91-2](/img/structure/B1446221.png)

2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

Vue d'ensemble

Description

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

Pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Pyridine compounds can also be synthesized through various methods .Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The pyridine ring is a planar six-membered ring .Chemical Reactions Analysis

The reactions of pyrrolidine and pyridine compounds can vary widely depending on the substituents and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and pyridine compounds can vary widely depending on their specific structure .Applications De Recherche Scientifique

Pharmacophore Design and Kinase Inhibition

Compounds with a tri- and tetra-substituted imidazole scaffold, such as 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine, are known for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase. This enzyme plays a crucial role in the release of proinflammatory cytokines. The inhibitors bind to the ATP pocket, replacing adenosine 5'-triphosphate (ATP) and showing higher binding selectivity and potency than reference compounds by occupying the hydrophobic region II. This mechanism has been validated through both experimental and computed studies, emphasizing the scaffold's potential in designing kinase inhibitors with enhanced activity and selectivity (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Optical Sensing and Medicinal Applications

Pyrimidine derivatives, closely related to imidazo[4,5-b]pyridine structures, are used in the synthesis of optical sensors and have a variety of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This versatility underscores the significance of nitrogen-containing heterocycles in both sensor development and therapeutic applications (Jindal & Kaur, 2021).

Heterocyclic N-oxide in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including those synthesized from imidazole, have shown exceptional functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. Their versatility is highlighted by their use in advanced chemistry and drug development, demonstrating the potential of heterocyclic compounds in creating novel therapeutic agents with activities such as anticancer, antibacterial, and anti-inflammatory (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is crucial for producing various bioactive molecules, demonstrating the therapeutic application potential of imidazo[4,5-b]pyridine derivatives. This scaffold's exploration in medicinal chemistry has led to novel compounds with improved pharmacokinetic profiles and efficacy, highlighting its importance in drug discovery (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Antibacterial Agents and Imidazopyridine-Based Derivatives

Imidazopyridines, a class of fused heterocycles, have shown promise in combating multi-drug resistant bacterial infections. Their diverse pharmacological profiles suggest a broad scope for developing novel antibacterial agents. This research supports the premise that imidazo[4,5-b]pyridine derivatives could be tuned to create potent antibacterial compounds with minimal side effects (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-ethyl-3-pyrrolidin-3-ylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-2-11-15-10-4-3-6-14-12(10)16(11)9-5-7-13-8-9/h3-4,6,9,13H,2,5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBWJHRHLIHDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1C3CCNC3)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

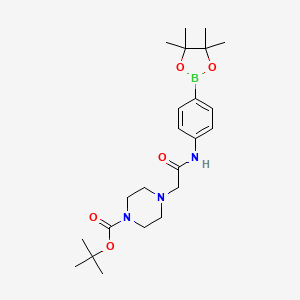

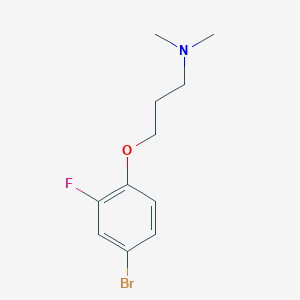

![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)

![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)

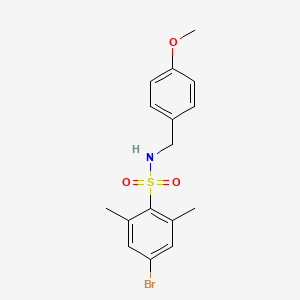

![8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446156.png)